molecular formula C8H13NO3 B1427835 2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid CAS No. 664305-21-9

2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid

Cat. No. B1427835
M. Wt: 171.19 g/mol
InChI Key: UJFADIUVECNPKA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Analysis and Characterization

  • Compound Synthesis and Evaluation: 2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid and its derivatives have been synthesized and evaluated for various properties. For instance, Hutchinson et al. (2003) synthesized a potent alpha(v)beta(3) receptor antagonist for osteoporosis treatment, showcasing the compound's potential in drug development (Hutchinson et al., 2003).
  • Analytical Techniques: This compound is involved in analytical methods for detecting impurities in pharmaceuticals. Arayne et al. (2010) developed an RP-HPLC method for determining piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid (Arayne et al., 2010).

Biological Studies

  • Enzymatic Activity and Microbiology: Research by Simanshu et al. (2002) explored the role of 2-methylisocitrate lyase from Salmonella typhimurium, an enzyme linked to the metabolism of compounds like 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid (Simanshu et al., 2002).

Material Science

  • Polymer Science: Han et al. (2004) studied the electrochemical growth of polypyrrole micro-ribbons using derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, demonstrating its potential in material science and nanotechnology applications (Han et al., 2004).

Environmental Applications

  • Adsorption Studies: Kamaraj et al. (2018) utilized zinc hydroxide for the adsorption of hazardous compounds including 2-(2-methyl-4-chlorophenoxy) propionic acid, indicating the compound's relevance in environmental chemistry (Kamaraj et al., 2018).

Medicinal Chemistry

  • Antagonist Development: Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a high-affinity antagonist for κ-opioid receptors, highlighting its relevance in pharmacological research (Grimwood et al., 2011).

Organic Chemistry and Synthesis

  • Synthesis of Derivatives: Research by Zhang Dan-shen (2009) focused on synthesizing derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, showcasing its versatility in organic synthesis (Zhang Dan-shen, 2009).

Safety And Hazards

Refer to the provided MSDS for safety information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

2-methyl-2-(2-oxopyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-5-3-4-6(9)10/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFADIUVECNPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Kenda, AC Matagne, PE Talaga… - Journal of medicinal …, 2004 - ACS Publications
(S)-α-ethyl-2-oxopyrrolidine acetamide 2 (levetiracetam, Keppra, UCB SA), a structural analogue of piracetam, has recently been approved as an add-on treatment of refractory partial …
Number of citations: 282 pubs.acs.org

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